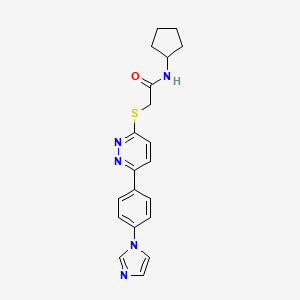![molecular formula C15H15ClN2O4S B2892877 4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-21-7](/img/structure/B2892877.png)
4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C15H15ClN2O4S It is characterized by the presence of a sulfonamide group (-SO2NH-) linked to an aromatic ring, specifically a phenyl group substituted with a chloroanilino carbonyl moiety
Métodos De Preparación
The synthesis of 4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves the reaction of 4-chloroaniline with phenyl isocyanate to form the intermediate 4-[(4-chloroanilino)carbonyl]phenyl isocyanate. This intermediate is then reacted with N,N-dimethylsulfamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfonamide group and the formation of corresponding amines and sulfamic acid.
Aplicaciones Científicas De Investigación
4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the chloroanilino carbonyl moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate can be compared with other similar compounds, such as:
4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate: This compound has a similar structure but with the chlorine atom positioned at the meta position instead of the para position. This positional change can affect its chemical reactivity and biological activity.
4-[(4-bromoanilino)carbonyl]phenyl-N,N-dimethylsulfamate: The substitution of chlorine with bromine can lead to differences in the compound’s physical properties and reactivity due to the larger atomic size and different electronegativity of bromine.
4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate: The presence of a methoxy group instead of a chlorine atom can significantly alter the compound’s electronic properties and its interactions with biological targets.
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-18(2)23(20,21)22-14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQOYTXXQAWBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-amino-3-{2-[(4-chlorobenzoyl)oxy]ethoxy}-4-isoxazolecarboxylate](/img/structure/B2892794.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2892796.png)
![1-(2-bromobenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2892799.png)
![6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2892801.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2892806.png)





![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-3-propylurea](/img/structure/B2892814.png)


